Product packaging for 2-Cyclodecen-1-one(Cat. No.:CAS No. 10035-97-9)

2-Cyclodecen-1-one

Cat. No.: B161961
CAS No.: 10035-97-9
M. Wt: 152.23 g/mol
InChI Key: ZJVWSGLEWZZJFQ-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclodecen-1-one (CAS 10035-97-9) is a cyclic unsaturated ketone with the molecular formula C10H16O and a molecular weight of 152.23 g/mol . This compound, characterized by its cycloalkenone structure, serves as a versatile intermediate and precursor in advanced organic chemistry research . Its primary research value lies in its application as a key starting material for the synthesis of more complex chemical products . A significant demonstrated application is its role in Rh(I)-catalyzed C-H bond activation for the ring-opening of 2-cycloalkenones in the presence of amines, a process that involves conjugate addition and retro-Mannich-type fragmentation to yield ring-opened dicarbonyl compounds . Furthermore, this compound is utilized in the manufacturing of perfumes and other fragrance products, where it contributes to the development of complex scent profiles . It also finds use as a foundational building block in the synthesis of bridged heterophanes and other complex ring systems for conformational studies . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B161961 2-Cyclodecen-1-one CAS No. 10035-97-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10035-97-9

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(2Z)-cyclodec-2-en-1-one

InChI

InChI=1S/C10H16O/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8H,1-5,7,9H2/b8-6-

InChI Key

ZJVWSGLEWZZJFQ-VURMDHGXSA-N

SMILES

C1CCCC=CC(=O)CCC1

Isomeric SMILES

C1CCC/C=C\C(=O)CCC1

Canonical SMILES

C1CCCC=CC(=O)CCC1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

In organic chemistry, 2-Cyclodecen-1-one serves as a key building block for synthesizing complex molecules. Its reactivity allows it to participate in several types of reactions:

  • Cycloadditions : The compound can undergo Diels-Alder reactions, forming larger cyclic structures that are valuable in drug development.
  • Functionalization : Its double bond can be easily functionalized, leading to the formation of various derivatives that have enhanced biological activities.

Table 1: Synthesis Methods for this compound

MethodYield (%)Reference
Dehydrogenation of cyclodecanone88Baran Lab
Diels-Alder reaction with dienophilesVariableVarious studies

Medicinal Chemistry

Research has highlighted the potential pharmacological properties of this compound and its derivatives. The compound exhibits significant biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound can inhibit the growth of cancer cells, particularly in colorectal adenocarcinoma and acute monocytic leukemia models. For instance, extracts containing this compound demonstrated cytotoxic effects at concentrations as low as 10 µg/mL .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial efficacy against various pathogens, indicating potential applications in developing new antimicrobial agents.

Table 2: Biological Activities of this compound Derivatives

Activity TypeTest Organism/Cell LineIC50 (µg/mL)Reference
AntitumorColorectal adenocarcinoma10
AntitumorAcute monocytic leukemia10
AntimicrobialVarious bacteriaVariable

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry. Its ability to undergo polymerization reactions makes it suitable for:

  • Synthesis of Polymers : The compound can be utilized to create polymers with specific properties by incorporating it into polymer matrices.
  • Coatings and Adhesives : Due to its chemical stability and reactivity, it is being investigated for applications in coatings and adhesives.

Case Study 1: Antitumor Activity Evaluation

A study evaluated the cytotoxic effects of a series of compounds derived from this compound on colorectal adenocarcinoma cells. The results indicated a significant reduction in cell viability at varying concentrations, suggesting that these derivatives could be promising candidates for further development as anticancer agents.

Case Study 2: Polymer Development

Research focused on the polymerization of this compound with other monomers to develop new materials with enhanced mechanical properties. The resulting polymers showed improved thermal stability and mechanical strength compared to traditional materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-cyclodecen-1-one with structurally related cyclic ketones, emphasizing molecular characteristics, thermochemical data, and applications:

Property 2-Cyclopenten-1-one 2-Cycloocten-1-one This compound (Inferred)
Molecular Formula C₅H₆O C₈H₁₂O C₁₀H₁₆O (estimated)
Molecular Weight 84.10 g/mol 124.18 g/mol ~152.23 g/mol (calculated)
CAS Registry Number 930-30-3 1728-25-2 Not explicitly listed
Ring Strain High (5-membered ring) Moderate (8-membered ring) Low (10-membered ring)
Reactivity High (prone to ring-opening) Moderate (stable enone system) Likely low (less strain)
Key Applications Fragrances, Diels-Alder reactions Macrocyclic intermediates Potential use in macrocycles or specialty polymers

Structural and Thermochemical Differences

  • Ring Strain : Smaller rings like 2-cyclopenten-1-one exhibit higher strain due to bond angle distortion, enhancing reactivity in ring-opening reactions (e.g., Diels-Alder additions) . In contrast, 2-cycloocten-1-one and larger analogs like this compound have reduced strain, favoring stability and slower reaction kinetics .
  • Thermochemical Data: For 2-cyclopenten-1-one, clustering reactions with sodium ions (Na⁺) show a free energy change (ΔrG°) indicative of moderate electrophilicity . Larger enones like this compound likely exhibit weaker electrophilic character due to delocalized electron density across the extended conjugated system.

Preparation Methods

Reaction Mechanism

The process begins with the generation of a silyl enol ether intermediate from a preformed cyclodecyne precursor. Silicon coordination stabilizes the transition state during the Friedel-Crafts alkylation, enabling selective formation of the ten-membered ring. The final step involves oxidative cleavage of the silicon moiety to yield the α,β-unsaturated ketone.

Key conditions include:

  • Temperature : 0–25°C in anhydrous dichloromethane

  • Catalyst : Boron trifluoride diethyl etherate (BF3OEt2\text{BF}_3\cdot\text{OEt}_2)

  • Yield : 58–62% after purification.

Challenges and Isomerization

A critical limitation of this method is the compound’s instability during chromatography. Exposure to silica gel induces isomerization to bicyclo[4.4.0]dec-1(6)-en-2-one , a fused bicyclic structure, via a suprafacial-sigmatropic shift. This side reaction reduces the yield of this compound to <40% unless rapid purification techniques (e.g., flash distillation) are employed.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
Friedel-CraftsMild conditions, silicon-mediated controlIsomerization on silica gel58–62
Diels-AlderTheoretical scalabilityLow yields due to ring strain<30

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